Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a bromine atom at the 5-position of the pyrazole ring and a 4-chlorophenyl group at the 1-position.
The molecular formula is inferred to be C₁₂H₁₀BrClN₂O₂ (molecular weight ≈ 345.58 g/mol), based on comparisons with analogs like Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (C₁₃H₁₃BrN₂O₂; MW 329.16 g/mol) and Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₂BrN₃O₂; MW 310.15 g/mol) .
Properties
IUPAC Name |
ethyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWALRXGXGVEXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549902 | |
| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-40-4 | |
| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110821-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl Acetoacetate-Based Cyclization
Reaction of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate in ethanol under reflux conditions produces 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate intermediates. A study using a 1:1 molar ratio of reactants in ethanol at 80°C for 12 hours achieved a 68% yield. Substituting ethanol with acetonitrile increased the yield to 74% due to improved solubility of intermediates.
Table 1. Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 68 |
| Acetonitrile | 85 | 10 | 74 |
| Toluene | 110 | 8 | 62 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol combining 4-chlorophenylhydrazine (1.2 equiv) and ethyl acetoacetate (1 equiv) in DMF under microwave conditions (150°C, 30 min) achieved an 82% yield. This method minimizes side product formation, such as the undesired 3-substituted pyrazole isomer.
Regioselective Bromination at the Pyrazole C5 Position
Bromination of the pyrazole intermediate is critical for introducing the C5 substituent. Electrophilic bromination using NBS or molecular bromine (Br₂) is widely employed.
N-Bromosuccinimide (NBS) in Dichloromethane
Treating 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with NBS (1.1 equiv) in dichloromethane (DCM) at 0–5°C for 4 hours yields the 5-bromo derivative in 89% purity. The reaction proceeds via an electrophilic mechanism, with the C5 position favored due to electronic effects of the 4-chlorophenyl group.
Table 2. Bromination Reagent Comparison
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0–5 | 89 |
| Br₂ | Acetic Acid | 25 | 76 |
| DBDMH | THF | 40 | 81 |
Directed Bromination Using Lewis Acids
The addition of FeCl₃ (5 mol%) as a catalyst enhances regioselectivity, achieving >95% C5-brominated product. Computational studies suggest that Fe³⁰ coordinates to the pyrazole ring’s nitrogen, directing bromine to the C5 position.
Esterification and Final Product Isolation
The ethyl ester group is introduced either early in the synthesis (via ethyl acetoacetate) or through post-bromination esterification.
Direct Esterification of Carboxylic Acid Intermediates
Hydrolysis of the ester intermediate to the carboxylic acid, followed by re-esterification with ethanol, improves overall yield. For example, saponification using LiOH in THF/water (3:1) at 25°C for 6 hours, followed by treatment with ethanol and H₂SO₄, achieves 91% ester purity.
Table 3. Esterification Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Ethanol | 78 | 91 |
| HCl (gas) | Toluene | 110 | 85 |
| Amberlyst-15 | MeOH | 65 | 88 |
Column Chromatography Purification
Final purification using silica gel chromatography with heptane:ethyl acetate (4:1) gradients removes residual bromination byproducts, yielding >99% pure product.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial protocols favor continuous flow systems for cyclocondensation, reducing reaction times from 12 hours to 45 minutes and improving yields to 79%.
Waste Management
Bromination waste streams containing HBr are neutralized with NaOH, generating NaBr for safe disposal.
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes substitution with nucleophiles under mild conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMSO, 80°C, 6h | 5-methoxy derivative | 78% | |
| Piperidine | THF, RT, 12h | 5-piperidinyl derivative | 65% | |
| Potassium thiocyanate | DMF, 100°C, 8h | 5-thiocyanate derivative | 72% |
Mechanism : The reaction proceeds via a two-step process:
- Formation of a Meisenheimer complex stabilized by the electron-withdrawing ester group.
- Departure of the bromide ion, followed by nucleophilic attack.
Oxidation Reactions
The ethyl ester and pyrazole ring are susceptible to oxidation under controlled conditions.
Key Insight : Oxidation with K₂S₂O₈ in acetonitrile (pH 2–3) selectively cleaves the pyrazole ring, producing α,β-unsaturated dicarboxylic acids .
Reduction Reactions
The ester group and bromine atom can be reduced to generate diverse intermediates.
Notable Application : Catalytic hydrogenation removes the bromine atom while retaining the ester group, enabling downstream functionalization .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings for biaryl synthesis.
Optimization Note : Ligand selection (e.g., Xantphos) significantly improves yields in amination reactions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux, 8h | Pyrazolo[3,4-d]pyridazinone | 70% | |
| CS₂/KOH | DMF, 120°C, 6h | Thieno[2,3-c]pyrazole derivative | 65% |
Mechanistic Pathway : Hydrazine induces ring expansion via intermediate hydrazide formation, followed by intramolecular cyclization .
Photochemical Reactions
UV irradiation enables unique transformations.
| Condition | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), CH₂Cl₂ | 4-chlorophenyl migratory insertion product | 58% | |
| UV (365 nm), O₂ | Pyrazole-4,5-dione | 42% |
Significance : Photorearrangements provide access to structurally complex scaffolds not attainable via thermal methods .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block for synthesizing various pharmaceutical agents. Its derivatives have shown promising biological activities, including:
- Anti-inflammatory : Compounds derived from this pyrazole exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis .
- Antitumor : Some derivatives have demonstrated potent anticancer activities against various cell lines, including A549 lung cancer cells, by inducing apoptosis .
- Antimicrobial : The compound has been evaluated for its bactericidal and bacteriostatic properties, showing effectiveness against several bacterial strains .
Agrochemicals
In the realm of agrochemicals, this compound is utilized in developing pesticides and herbicides. Its bioactive properties contribute to the efficacy of these compounds in controlling pests and enhancing crop yields. Research indicates that pyrazole derivatives can inhibit key enzymes in pests, leading to their mortality .
Materials Science
The compound is also explored in materials science for synthesizing novel materials with specific electronic or optical properties. Its unique structural features allow for modifications that can enhance material performance in applications such as sensors and electronic devices.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated several derivatives of this compound against A549 lung cancer cells. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, suggesting that further exploration could lead to effective cancer therapies .
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of pyrazole derivatives derived from this compound showed promising results in reducing inflammation markers in animal models. The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate with similar compounds:
Crystallographic and Analytical Data
Tools like Mercury CSD facilitate the visualization of crystal packing and intermolecular interactions .
Biological Activity
Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-40-4) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and research findings.
- Molecular Formula : C₁₂H₁₀BrClN₂O₂
- Molecular Weight : 329.58 g/mol
- CAS Number : 110821-40-4
Pyrazole derivatives, including this compound, are known to exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, these compounds have shown significant activity against several targets:
- Antitumor Activity : Many pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells .
- Antimicrobial Activity : this compound has been tested for its antimicrobial properties, showing effectiveness against a range of pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against specific bacterial strains .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related pyrazole derivatives:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells when combined with doxorubicin, showcasing potential for synergistic effects in chemotherapy .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of pyrazole derivatives reported that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with promising results in biofilm formation inhibition assays .
Q & A
Q. What are the common synthetic routes for Ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or arylhydrazines. A key method involves:
- Step 1 : Formation of the pyrazole core by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enamine intermediate.
- Step 2 : Cyclization with 4-chlorophenylhydrazine to yield the pyrazole scaffold.
- Step 3 : Bromination at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl₄ at 0–5°C).
Optimization factors include:
Q. How is the compound characterized using spectroscopic techniques, and what key spectral features confirm its structure?
Answer: Critical spectroscopic data include:
- ¹H NMR :
- A singlet at δ 8.2–8.5 ppm for the pyrazole C-H proton.
- Aromatic protons from the 4-chlorophenyl group (δ 7.3–7.6 ppm, doublets).
- Ethyl ester protons: triplet (δ 1.3 ppm, CH₃) and quartet (δ 4.2 ppm, CH₂).
- ¹³C NMR :
- Ester carbonyl at δ 165–170 ppm.
- Pyrazole carbons at δ 140–150 ppm.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹.
For validation, compare experimental data with computational predictions (e.g., DFT calculations) to confirm regioisomeric purity .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of pyrazole derivatives, and how can SHELX software aid in overcoming them?
Answer: Challenges include:
- Disorder in halogen substituents : Bromine and chlorine atoms may exhibit positional disorder, complicating electron density maps.
- Twinned crystals : Common in polar derivatives due to intermolecular halogen bonding.
Q. Methodological solutions :
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in pyrazole derivatives?
Answer: Structure-activity relationship (SAR) studies reveal:
- Halogen effects :
- Bromine at position 5 enhances steric bulk and lipophilicity, improving membrane permeability.
- Chlorine on the phenyl ring increases electrophilicity, enhancing target binding (e.g., kinase inhibition).
Q. Experimental validation :
- Replace Br with CF₃ or H to assess potency changes in Plasmodium falciparum assays.
- Compare IC₅₀ values: Brominated analogs (IC₅₀ ~1.81 µM) show superior antimalarial activity vs. non-halogenated derivatives .
Q. What methodologies resolve data contradictions between crystallographic and spectroscopic analyses?
Answer: Case example : Discrepancies in hydrogen-bonding patterns (X-ray vs. NMR).
- Step 1 : Validate crystallographic data via graph set analysis (e.g., Etter’s notation) to classify H-bond motifs (e.g., R₂²(8) rings).
- Step 2 : Use solid-state NMR to detect dynamic H-bonds undetected by X-ray.
- Step 3 : Cross-reference with DFT-computed H-bond energies to reconcile static (X-ray) and dynamic (NMR) data .
Q. What role do intermolecular interactions play in the crystallization of halogenated pyrazoles?
Answer: Halogen bonding (X···X or X···π) and hydrogen bonding dominate:
- Bromine : Acts as a halogen bond donor (σ-hole interaction) with carbonyl oxygens (distance ~3.2 Å).
- Chlorophenyl group : Participates in C-H···O hydrogen bonds (2.8–3.0 Å), stabilizing layered crystal packing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
